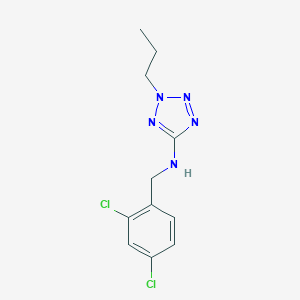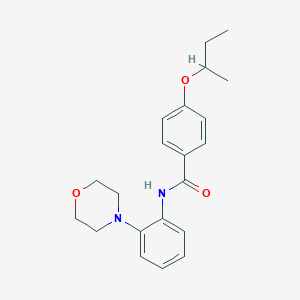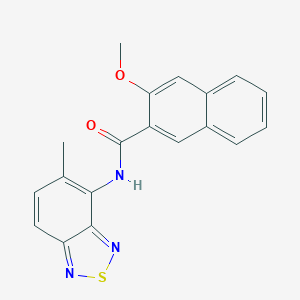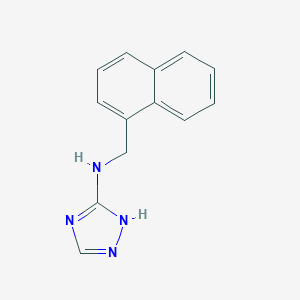![molecular formula C18H17N5O5S B279597 N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B279597.png)
N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a furan ring, and a benzothiophene moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Synthesis of the furan ring: This involves the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Coupling of the pyrazole and furan rings: This step involves the formation of a carbon-carbon bond between the two rings, often using a palladium-catalyzed cross-coupling reaction.
Formation of the benzothiophene moiety: This can be achieved through the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Final coupling and functionalization: The final step involves the coupling of the benzothiophene moiety with the pyrazole-furan intermediate, followed by functionalization to introduce the nitro group and the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can then undergo further functionalization.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine, while oxidation can yield a variety of products depending on the extent of oxidation.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it an interesting subject for studies on reaction mechanisms and reactivity.
Biology: The compound can be used in studies on enzyme inhibition, as its structure suggests potential interactions with various biological targets.
Medicine: The compound may have potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests potential for binding to active sites or allosteric sites on proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE analogs: These compounds have similar structures but with slight modifications, such as different substituents on the pyrazole or furan rings.
Other benzothiophene derivatives: These compounds share the benzothiophene moiety but have different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which include a pyrazole ring, a furan ring, and a benzothiophene moiety. This combination of features is not commonly found in other compounds, making it an interesting subject for further study.
Properties
Molecular Formula |
C18H17N5O5S |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17N5O5S/c19-16(24)15-12-3-1-2-4-14(12)29-18(15)21-17(25)13-6-5-11(28-13)9-22-8-10(7-20-22)23(26)27/h5-8H,1-4,9H2,(H2,19,24)(H,21,25) |
InChI Key |
YRFCLMDIBGPRAA-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-])C(=O)N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B279514.png)
![N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B279515.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B279517.png)


![N-[[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B279521.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide](/img/structure/B279527.png)
![5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B279529.png)

![N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B279531.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279534.png)
![3,5-dichloro-2-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B279539.png)
![N-{3-[(2-methylpropanoyl)amino]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B279541.png)
